ALD Growth Rate Tuning by Co-reactant
The growth per cycle (GPC) for copper oxide ALD using Cu(dmap)₂ is strongly dependent on the co-reactant. Using water as the co-reactant yields Cu₂O films with a GPC of 0.12 ± 0.02 Å/cycle, whereas using ozone yields CuO films with a GPC of 0.19 Å/cycle [1]. Notably, the implementation of a 'vapor boost' delivery system for the precursor can double the GPC with ozone to 0.38 Å/cycle, a rate higher than previously reported for this system [2]. This tunability is a direct consequence of the specific surface chemistry of Cu(dmap)₂ with these oxidants, a characteristic not universally observed across all copper precursors.
| Evidence Dimension | ALD growth per cycle (GPC) for copper oxide films |
|---|---|
| Target Compound Data | 0.12 ± 0.02 Å/cycle (with H₂O, yielding Cu₂O); 0.19 Å/cycle (with O₃, yielding CuO); 0.38 Å/cycle (with O₃ + vapor boost) |
| Comparator Or Baseline | Same precursor, different co-reactant (H₂O vs. O₃) |
| Quantified Difference | O₃ provides a 58% higher base GPC than H₂O; vapor boost provides a 100% increase over base O₃ GPC. |
| Conditions | ALD reactor; precursor: Cu(dmap)₂; co-reactants: H₂O or O₃; substrate temperature not explicitly stated in this source but typical for this precursor (80-140°C). |
Why This Matters
For process engineers, this data allows for the selection of a specific copper oxide phase (Cu₂O or CuO) and control over film growth rate by simply switching co-reactants, a level of control that may not be achievable with other precursors.
- [1] Avila, J. R., Peters, A. W., Li, Z., Ortuño, M. A., Martinson, A. B. F., Cramer, C. J., Hupp, J. T., & Farha, O. K. (2017). Atomic layer deposition of Cu(i) oxide films using Cu(ii) bis(dimethylamino-2-propoxide) and water. Dalton Transactions, 46(18), 5790-5795. View Source
- [2] Avila, J. R., Eddy, C. R., & Wheeler, V. D. (2020). Comprehensive characterization of copper oxide atomic layer deposition using water or ozone with enhanced bis-(dimethylamino-2-propoxide) copper delivery. Journal of Vacuum Science & Technology A, 38(4), 042410. View Source
